リゴセルチブナトリウム

概要

説明

Rigosertib sodium is a synthetic benzyl styryl sulfone compound developed by Onconova Therapeutics. It is currently in phase III clinical trials for the treatment of chronic myelomonocytic leukemia . This compound is known for its ability to act as a multi-kinase inhibitor, targeting various pathways involved in cancer cell proliferation and survival .

科学的研究の応用

Rigosertib sodium has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

作用機序

リゴセルチブナトリウムは、複数のメカニズムを通じてその効果を発揮します。

ポロ様キナーゼ1(Plk1)の阻害: リゴセルチブナトリウムは、有糸分裂の重要な調節因子であるPlk1の機能を阻害し、有糸分裂の停止とアポトーシスを引き起こします.

PI3K/Akt経路の阻害: この経路を阻害することにより、リゴセルチブナトリウムは癌細胞の生存と増殖を防ぎます.

Ras模倣活性: リゴセルチブナトリウムはRas模倣剤として作用し、Ras-Raf結合を阻害し、Rasシグナル伝達経路を変化させます.

6. 類似の化合物との比較

リゴセルチブナトリウムは、複数の経路を同時に標的とする能力において独特です。類似の化合物には、次のようなものがあります。

ビンブラスチン: 癌治療に使用される微小管破壊剤.

Plk1阻害剤: ボルセチブなどのPlk1を特異的に標的とする化合物.

PI3K阻害剤: イデラリシブなどのPI3K経路を阻害する化合物.

これらの化合物と比較して、リゴセルチブナトリウムは、複数の経路を標的とすることで、より幅広い活性を提供し、汎用性があり強力な抗癌剤となっています .

生化学分析

Biochemical Properties

Rigosertib sodium plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to inhibit polo-like kinase 1 (Plk1) and phosphoinositide 3-kinase (PI3K) pathways . Rigosertib sodium binds to the Ras Binding Domains (RBDs) of RAF and PI3K family proteins, disrupting their interaction with RAS . This disruption leads to the inhibition of downstream signaling pathways that are crucial for cell cycle progression and survival.

Cellular Effects

Rigosertib sodium exerts profound effects on various types of cells and cellular processes. It induces mitotic arrest and apoptosis in cancer cells by disrupting the G2/M cell-cycle transition . This compound has been shown to affect cell signaling pathways, including the PI3K/Akt and Ras pathways . Additionally, rigosertib sodium influences gene expression and cellular metabolism, leading to the inhibition of cell proliferation and induction of cell death .

Molecular Mechanism

At the molecular level, rigosertib sodium acts as a non-ATP-competitive inhibitor of Plk1 and PI3K . It binds to c-Raf, impairing its interaction with coenzymes and subsequently inhibiting the PI3K and Plk1 pathways . Rigosertib sodium also mimics Ras, binding to Ras Binding Domains and preventing the activation of downstream signaling pathways . These interactions result in the inhibition of cell cycle progression, induction of apoptosis, and suppression of tumor growth.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of rigosertib sodium change over time. The compound is stable under standard conditions, but its activity may decrease due to degradation over extended periods . Long-term studies have shown that rigosertib sodium maintains its ability to induce mitotic arrest and apoptosis in cancer cells, although the extent of these effects may vary depending on the duration of exposure .

Dosage Effects in Animal Models

The effects of rigosertib sodium vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, rigosertib sodium can induce toxic effects, including neutropenia, lymphopenia, and thrombocytopenia . These findings highlight the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

Rigosertib sodium is involved in several metabolic pathways, primarily affecting the PI3K/Akt and Ras pathways . It inhibits the phosphorylation of key proteins involved in these pathways, leading to the suppression of cell proliferation and induction of apoptosis . Additionally, rigosertib sodium may influence metabolic flux and metabolite levels, further contributing to its anti-cancer effects .

Transport and Distribution

Within cells and tissues, rigosertib sodium is transported and distributed through interactions with various transporters and binding proteins . The compound is known to localize in the cytoplasm and nucleus, where it exerts its effects on cell signaling and gene expression . Rigosertib sodium’s distribution is influenced by its interactions with cellular transport mechanisms, which facilitate its accumulation in target cells.

準備方法

合成経路と反応条件: リゴセルチブナトリウムは、ベンジルスチリルスルホンをコア構造とする一連の化学反応によって合成されます。合成経路は通常、次の手順が含まれます。

ベンジルスチリルスルホンコアの形成: この手順には、ベンジルクロリドと亜硫酸ナトリウムを反応させてベンジルスルホン酸塩を形成し、次にスチレンと反応させてベンジルスチリルスルホンを形成することが含まれます。

官能基化: ベンジルスチリルスルホンコアは、スルホン化、メチル化、グリシン付加などのさまざまな化学反応によってさらに官能基化され、最終化合物であるリゴセルチブナトリウムを形成します.

工業生産方法: リゴセルチブナトリウムの工業生産には、上記で説明した合成経路のスケールアップが含まれます。このプロセスでは、最終製品の高収率と純度を確保するために、温度、圧力、pHなどの反応条件を正確に制御する必要があります。 生産プロセスには、結晶化やクロマトグラフィーなどの精製手順も含まれ、不純物が除去されます .

化学反応の分析

反応の種類: リゴセルチブナトリウムは、次のようなさまざまな化学反応を起こします。

酸化: リゴセルチブナトリウムは酸化されてスルホン誘導体を形成することができます。

還元: 還元反応により、リゴセルチブナトリウムを対応するスルフィド形に変換することができます。

置換: リゴセルチブナトリウムは置換反応を起こし、ベンジルスチリルスルホンコアの官能基を他の基に置き換えることができます.

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

主な生成物: これらの反応から生成される主な生成物には、さまざまなスルホンおよびスルフィド誘導体があり、これらは特定の用途のためにさらに官能基化することができます .

4. 科学研究への応用

リゴセルチブナトリウムは、化学、生物学、医学、産業の分野で幅広い科学研究への応用があります。

類似化合物との比較

Rigosertib sodium is unique in its ability to target multiple pathways simultaneously. Similar compounds include:

Vinblastine: A microtubule-disrupting agent used in cancer therapy.

Plk1 inhibitors: Compounds that specifically target Plk1, such as volasertib.

PI3K inhibitors: Compounds that inhibit the PI3K pathway, such as idelalisib.

Compared to these compounds, rigosertib sodium offers a broader range of activity by targeting multiple pathways, making it a versatile and potent anti-cancer agent .

特性

IUPAC Name |

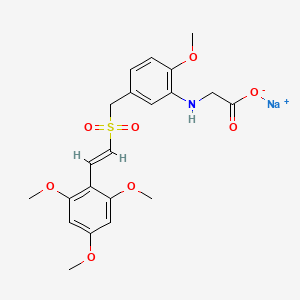

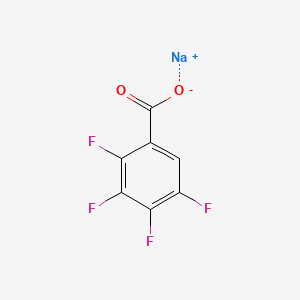

sodium;2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO8S.Na/c1-27-15-10-19(29-3)16(20(11-15)30-4)7-8-31(25,26)13-14-5-6-18(28-2)17(9-14)22-12-21(23)24;/h5-11,22H,12-13H2,1-4H3,(H,23,24);/q;+1/p-1/b8-7+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLQLUZFVFXYXQE-USRGLUTNSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)NCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)CS(=O)(=O)/C=C/C2=C(C=C(C=C2OC)OC)OC)NCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24NNaO8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

592542-60-4 | |

| Record name | Rigosertib sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0592542604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RIGOSERTIB SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/406FL5G00V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Rigosertib sodium exert its anticancer effects? What are the downstream consequences of its interaction with cellular targets?

A1: Rigosertib sodium inhibits both the PI3K/Akt/mTOR and growth factor receptor pathways. [] This inhibition disrupts crucial signaling cascades involved in cell survival and proliferation. Furthermore, Rigosertib sodium inhibits the expression and activation of key cell cycle regulators, including CDK2, CDK4, and CDC2. [] This disruption leads to cell cycle arrest, preventing uncontrolled tumor cell division.

Q2: What is the evidence for Rigosertib sodium's efficacy as an anticancer agent from in vitro and in vivo studies?

A2: In vitro studies demonstrated that Rigosertib sodium exhibits potent cytotoxic effects against various cancer cell lines, including head and neck squamous cell carcinoma (HNSCC) cells. [] Notably, Rigosertib sodium's cytotoxic activity extends to both HPV-positive (UM-SCC-47) and HPV-negative (FaDu, Detroit 562, and UM-SCC-1) HNSCC cell lines, highlighting its potential broader applicability. [] Moreover, combining Rigosertib sodium with cisplatin, a conventional chemotherapeutic agent, demonstrated a significant combinatorial benefit in HPV-negative HNSCC cell lines (FaDu and Detroit 562). [] This synergistic effect suggests that Rigosertib sodium could potentially enhance the efficacy of existing chemotherapy regimens.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Potassium 3-[4-(morpholine-4-sulfonyl)phenyl]propanoate](/img/structure/B1324469.png)

![Sodium; 4-methyl-[1,2,3]thiadiazole-5-thiolate](/img/structure/B1324471.png)

![Sodium 2-mercapto-1H-benzo[d]imidazole-5-sulfonate dihydrate](/img/structure/B1324480.png)